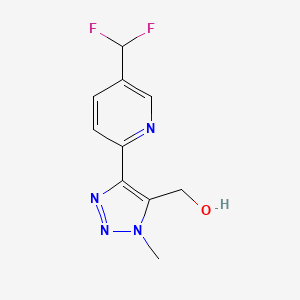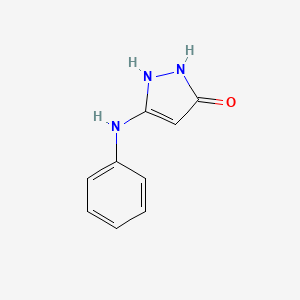
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The general reaction scheme is as follows:
-
Reaction of Phenylhydrazine with Ethyl Acetoacetate
Reagents: Phenylhydrazine, Ethyl Acetoacetate
Conditions: Acidic or Basic Medium
Intermediate: Hydrazone
-
Cyclization to Form Pyrazolone Ring
Conditions: Heating or Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazolone compounds with diverse substituents.
科学的研究の応用
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cell proliferation. The exact mechanism varies depending on the specific biological context and target.
類似化合物との比較
Similar Compounds
Indazole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazole: A closely related compound with a simpler structure and diverse applications.
Indolone: Shares structural similarities and is studied for its anticancer properties.
Uniqueness
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenylamino group imparts distinct chemical properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5-anilino-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13) |
InChIキー |
LDMAOUXUQBLNTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




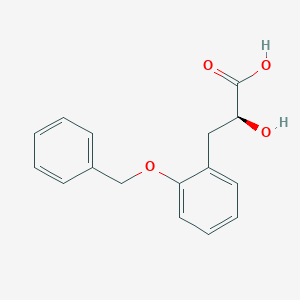


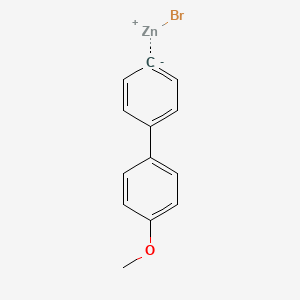
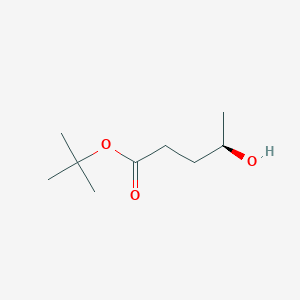
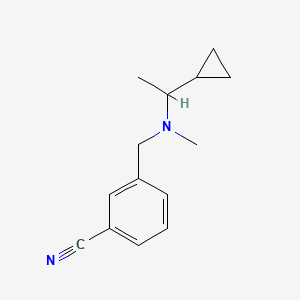

![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
